molecular formula C21H21NO3S2 B11086958 (5Z)-3-(2-methoxyethyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methoxyethyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11086958
M. Wt: 399.5 g/mol
InChI Key: PJDHMNIYGOIZMP-UYRXBGFRSA-N
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Description

3-(2-METHOXYETHYL)-5-((Z)-1-{2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring, a methoxyethyl group, and a methylene bridge linked to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYETHYL)-5-((Z)-1-{2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting with the preparation of the thiazolone ring. This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The methoxyethyl group can be introduced via nucleophilic substitution reactions, while the methylene bridge is formed through condensation reactions with benzylidene derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXYETHYL)-5-((Z)-1-{2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiazolone ring can yield sulfoxides or sulfones, while reduction of the methylene bridge can produce the corresponding alkane .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-METHOXYETHYL)-5-((Z)-1-{2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolone ring and methoxyethyl group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-METHOXYETHYL)-5-((Z)-1-{2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its combination of a thiazolone ring, methoxyethyl group, and methylene bridge linked to a phenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C21H21NO3S2

Molecular Weight

399.5 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21NO3S2/c1-15-7-9-16(10-8-15)14-25-18-6-4-3-5-17(18)13-19-20(23)22(11-12-24-2)21(26)27-19/h3-10,13H,11-12,14H2,1-2H3/b19-13-

InChI Key

PJDHMNIYGOIZMP-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2/C=C\3/C(=O)N(C(=S)S3)CCOC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)CCOC

Origin of Product

United States

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